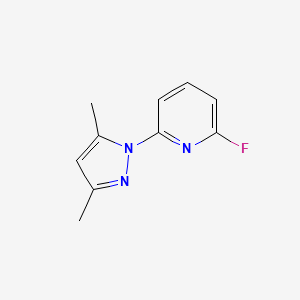

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

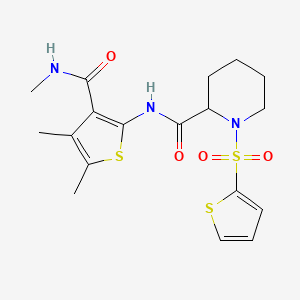

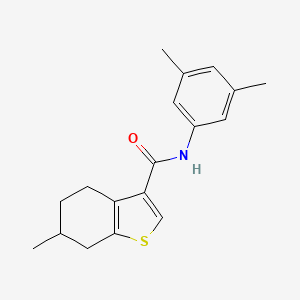

“2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine” is a chemical compound with the CAS Number: 21018-71-3 . It has a molecular weight of 173.22 . The compound is typically stored at room temperature and is a liquid in its physical form .

Synthesis Analysis

The compound can be synthesized from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Physical And Chemical Properties Analysis

The compound is a yellow crystalline powder that is sparingly soluble in water. It has a melting point of 155-157 C and a boiling point of 391.6 C at 760 mmHg. It is stable under normal conditions.Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the biochemical and physiological effects of specific enzymes. However, one of the main limitations of this compound is its potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.

Orientations Futures

There are several future directions for the research and development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine. One direction is the development of drugs for the treatment of cancer. The inhibition of kinases such as JAK2 and TYK2 has been found to be effective in the treatment of certain types of cancer. Another direction is the development of drugs for the treatment of inflammation. The inhibition of phosphodiesterases such as PDE4 and PDE5 has been found to be effective in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Finally, there is potential for the development of agrochemicals and materials science applications, although further research is necessary in these areas.

In conclusion, this compound is a promising compound with potential applications in various fields. Its potency as an enzyme inhibitor makes it a valuable tool for scientific research, although careful handling and disposal procedures are necessary to ensure safety. Further research is necessary to fully understand its potential applications and limitations.

Méthodes De Synthèse

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine involves several steps. The first step involves the preparation of 2,6-difluoropyridine by reacting 2,6-dichloropyridine with potassium fluoride. The second step involves the reaction of 2,6-difluoropyridine with 3,5-dimethyl-1H-pyrazole in the presence of a catalyst such as palladium on carbon. The resulting product is this compound.

Applications De Recherche Scientifique

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit potent inhibitory activity against various enzymes such as kinases, phosphodiesterases, and proteases. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKINQOWTXJIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)

![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)

![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)